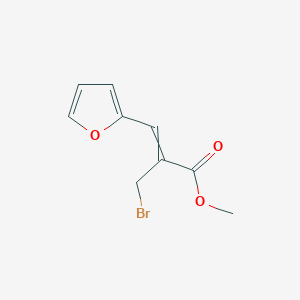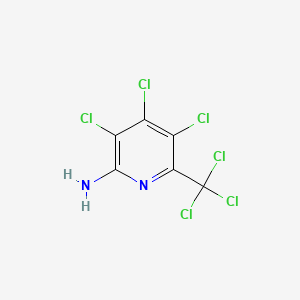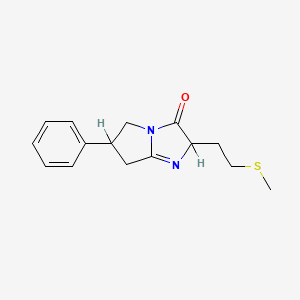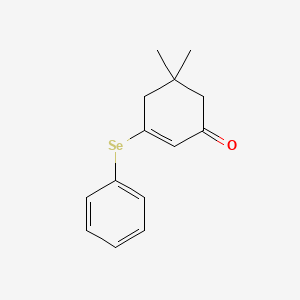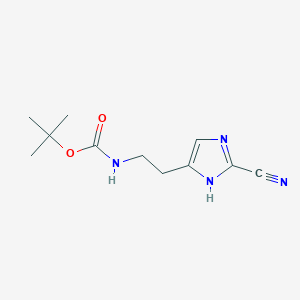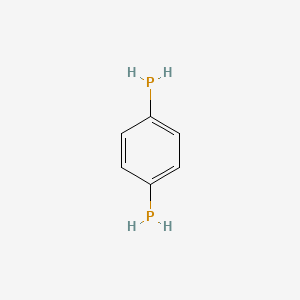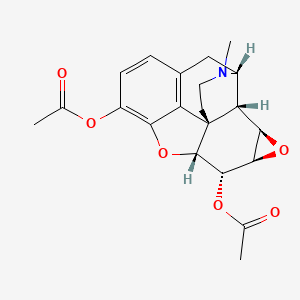
Diacetylmorphine 7,8-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diacetylmorphine 7,8-oxide is a semi-synthetic opioid derived from morphine. It is structurally related to diacetylmorphine (heroin) and is known for its potent analgesic properties. This compound is of significant interest in both medical and scientific research due to its unique chemical structure and pharmacological effects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diacetylmorphine 7,8-oxide typically involves the acetylation of morphine. The process begins with the extraction of morphine from the opium poppy (Papaver somniferum). Morphine is then acetylated using acetic anhydride to produce diacetylmorphine. The oxidation of diacetylmorphine at the 7,8-position is achieved using specific oxidizing agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced chromatographic techniques and spectroscopic analysis is common in industrial settings to monitor the synthesis and purification processes .
Análisis De Reacciones Químicas
Types of Reactions
Diacetylmorphine 7,8-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce different derivatives.
Reduction: Reduction reactions can convert it back to its parent compound, diacetylmorphine.
Substitution: Substitution reactions can introduce different functional groups into the molecule, altering its pharmacological properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound. These derivatives are often studied for their unique pharmacological properties and potential therapeutic applications .
Aplicaciones Científicas De Investigación
Diacetylmorphine 7,8-oxide has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the chemical behavior of opioids and their derivatives.
Biology: The compound is used in research to understand the biological mechanisms of opioid action and addiction.
Medicine: this compound is studied for its potential use in pain management and as a treatment for opioid dependence.
Mecanismo De Acción
Diacetylmorphine 7,8-oxide exerts its effects by binding to opioid receptors in the central nervous system. The primary molecular targets are the μ-opioid receptors, which mediate the analgesic and euphoric effects of the compound. The binding of this compound to these receptors activates intracellular signaling pathways that result in pain relief and other pharmacological effects .
Comparación Con Compuestos Similares
Similar Compounds
Diacetylmorphine (Heroin): Structurally similar but lacks the 7,8-oxide group.
Morphine: The parent compound from which diacetylmorphine 7,8-oxide is derived.
6-Monoacetylmorphine: An intermediate in the metabolism of diacetylmorphine.
Uniqueness
This compound is unique due to the presence of the 7,8-oxide group, which alters its pharmacological properties compared to other opioids. This structural modification can influence the compound’s potency, duration of action, and metabolic pathways, making it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
77632-95-2 |
|---|---|
Fórmula molecular |
C21H23NO6 |
Peso molecular |
385.4 g/mol |
Nombre IUPAC |
[(1S,5R,13R,14R,15R,17R,18R)-10-acetyloxy-4-methyl-12,16-dioxa-4-azahexacyclo[9.7.1.01,13.05,18.07,19.015,17]nonadeca-7(19),8,10-trien-14-yl] acetate |
InChI |
InChI=1S/C21H23NO6/c1-9(23)25-13-5-4-11-8-12-15-17-18(27-17)19(26-10(2)24)20-21(15,6-7-22(12)3)14(11)16(13)28-20/h4-5,12,15,17-20H,6-8H2,1-3H3/t12-,15-,17-,18-,19+,20+,21-/m1/s1 |
Clave InChI |
HTVVLJOUXOBFGI-LKXZYXPZSA-N |
SMILES isomérico |
CC(=O)O[C@H]1[C@H]2[C@H](O2)[C@H]3[C@H]4CC5=C6[C@]3([C@H]1OC6=C(C=C5)OC(=O)C)CCN4C |
SMILES canónico |
CC(=O)OC1C2C(O2)C3C4CC5=C6C3(C1OC6=C(C=C5)OC(=O)C)CCN4C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


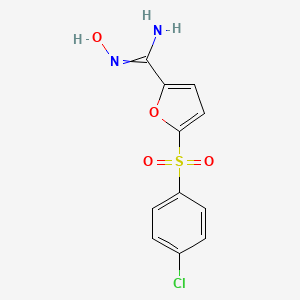

![1-[(4-Methoxyphenyl)methyl]-4,6-diphenylpyridine-2-thione](/img/structure/B14450104.png)

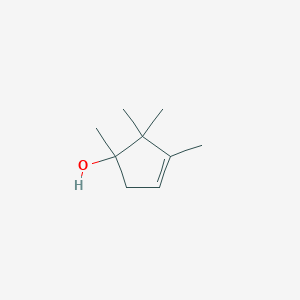
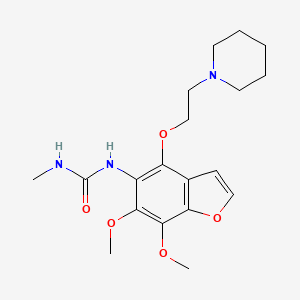
acetate](/img/structure/B14450130.png)
![1,3,7-Triphenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14450143.png)
